molecular formula C20H18N2O4S B10753006 N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

Cat. No.: B10753006
M. Wt: 382.4 g/mol
InChI Key: MYEJOKLXXLVMPR-XCRZMLCFSA-N
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Description

N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which includes a pyridine ring and a sulfonamide group, making it a valuable molecule in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide involves several steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, disrupting key pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

Compared to other similar compounds, N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide stands out due to its unique structure and potent biological activities. Similar compounds include:

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[(6E)-6-[2-(1-hydroxypyridin-4-ylidene)ethylidene]cyclohexa-2,4-dien-1-ylidene]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C20H18N2O4S/c1-26-18-8-10-19(11-9-18)27(24,25)21-20-5-3-2-4-17(20)7-6-16-12-14-22(23)15-13-16/h2-15,23H,1H3/b17-7+,21-20?

InChI Key

MYEJOKLXXLVMPR-XCRZMLCFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C\2C=CC=C/C2=C\C=C3C=CN(C=C3)O

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=C2C=CC=CC2=CC=C3C=CN(C=C3)O

Origin of Product

United States

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